molecular formula C13H10N2O3S B2357213 N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 300567-89-9

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No. B2357213
M. Wt: 274.29
InChI Key: FGBCLMXRCCYVOX-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .


Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Pharmaceuticals and Antibacterial Activity

Benzothiazole derivatives have shown great potency against various bacterial strains . They have been found to have more potent antibacterial activity than some parent compounds, and their activity is comparable to that of well-known antibiotics like ciprofloxacin and levofloxacin .

Antimicrobial Activity and Molecular Modeling

Some benzothiazole derivatives have been found to have significant antimicrobial activity . Docking simulations have shown that these compounds can interact with enzymes in bacteria, leading to their antimicrobial effects .

Anti-tubercular Compounds

Benzothiazole-based compounds have been developed as potential anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against tuberculosis .

Synthesis of Benzothiazoles

Benzothiazoles can be synthesized from certain thioureas, carbamothioates, or thioamides through a base-promoted intramolecular C–S bond coupling cyclization . This method is efficient, economical, and convenient .

Antibacterial Potential of Benzothiazole Derivatives

Certain benzothiazole derivatives have been found to have significant antibacterial activity . Some of these compounds have activity comparable to that of standard drugs like streptomycin and ampicillin against certain bacterial strains .

Antiviral Activity

Benzothiazole derivatives have been found to exhibit antiviral activity . These compounds can interact with viral enzymes, disrupting their function and inhibiting viral replication .

Anti-diabetic Activity

Some benzothiazole derivatives have shown anti-diabetic activity . They can interact with enzymes involved in glucose metabolism, potentially helping to regulate blood sugar levels .

Anti-inflammatory Activity

Benzothiazole derivatives can also have anti-inflammatory effects . They may inhibit the production of inflammatory mediators, helping to reduce inflammation .

Anticonvulsant Activity

Certain benzothiazole derivatives have been found to have anticonvulsant activity . They may interact with receptors in the brain, helping to prevent seizures .

Agricultural Applications

Benzothiazole and benzoxazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in agrochemical discovery .

Industrial Applications

2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection and are also used as electrophosphorescent emitters in OLEDs .

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBCLMXRCCYVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Synthesis routes and methods

Procedure details

Using 2-amino-4-methoxy-benzothiazole and furan-2-carboxylic acid chloride in pyridine the title compound was obtained as a tan solid (400% yield), MS: m/e=274.1 (M+).
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